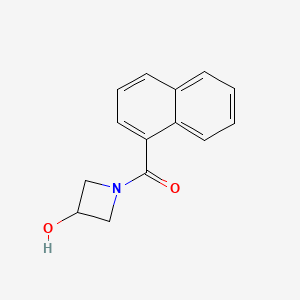
1-(Naphthalene-1-carbonyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalene-1-carbonyl)azetidin-3-ol is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
The compound 1-(Naphthalene-1-carbonyl)azetidin-3-ol has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its azetidine ring and a naphthalene carbonyl group. The presence of the hydroxyl group at the 3-position of the azetidine ring contributes to its reactivity and potential interactions with biological macromolecules.
Molecular Formula
- Molecular Formula : C12H11NO2
- Molecular Weight : 201.23 g/mol
Medicinal Chemistry
This compound has been explored as a potential pharmacophore in drug design, particularly for targeting various diseases. Its unique structure allows researchers to investigate its efficacy against multiple biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for antibiotic development. It has shown effectiveness against resistant bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via tubulin disruption |
| A549 | 15.2 | G2/M phase arrest |
| HCT116 | 12.8 | Inhibition of cell proliferation |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, showing promise in modulating inflammatory pathways through enzyme inhibition and receptor interactions.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells, revealing significant cytotoxicity and induction of apoptosis through caspase pathway activation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.
特性
CAS番号 |
1479186-38-3 |
|---|---|
分子式 |
C14H13NO2 |
分子量 |
227.26 g/mol |
IUPAC名 |
(3-hydroxyazetidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C14H13NO2/c16-11-8-15(9-11)14(17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,16H,8-9H2 |
InChIキー |
HTGSJLLRLOMJSJ-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |
正規SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















